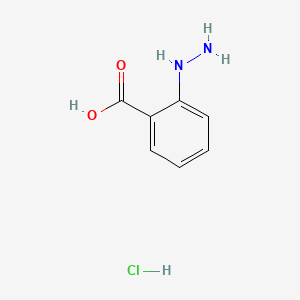

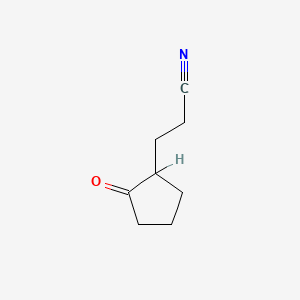

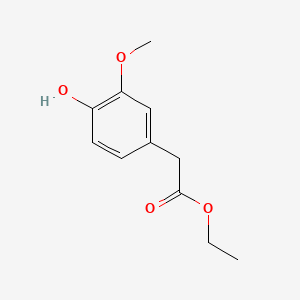

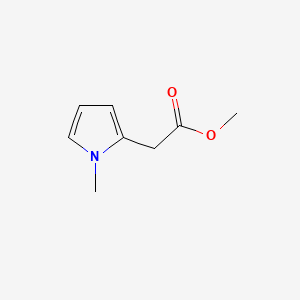

![molecular formula C10H11N3OS B1330076 5-氨基-6-甲基-1,2,3,5-四氢-8-硫杂-5,7-二氮杂-环戊[a]茚-4-酮 CAS No. 22721-36-4](/img/structure/B1330076.png)

5-氨基-6-甲基-1,2,3,5-四氢-8-硫杂-5,7-二氮杂-环戊[a]茚-4-酮

描述

Synthesis Analysis

The synthesis of related compounds involves the use of amines and other nitrogen-containing ligands. For example, the synthesis of a new cyclam with an NH2-pendant donor is described, which involves the reaction of diethyl aminomalonate with 1,9-diamino-3,7-diazanonane in refluxing methanol, followed by borane-tetrahydrofuran (BH3.THF) reduction . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions to incorporate the thia and indenone moieties.

Molecular Structure Analysis

The molecular structure of related compounds, such as the nickel(II) complex of a cyclam derivative, has been elucidated using X-ray crystallography . The pendant NH2 group in this complex axially coordinates to the nickel ion, and the cyclam ring adopts a trans I configuration. This information suggests that the molecular structure of 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one could also be complex, with potential for axial coordination through its amino groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the ability to form complexes with metals. The 6-amino-6-methyl-1,4-diazepine framework, for instance, is used to support cationic group 3 metal alkyl catalysts . This indicates that the compound may also participate in coordination chemistry, potentially acting as a ligand for metal ions due to its nitrogen atoms and possibly the sulfur atom from the thia moiety.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one are not directly reported, the properties of structurally related compounds can provide some clues. For example, the synthesis of tetrahydrothienopyrimidinones involves base-catalyzed reactions, suggesting that the compound may also be synthesized under basic conditions and could exhibit basic properties due to its amino groups . The presence of a thia moiety could also confer unique electronic and steric characteristics, influencing its reactivity and interactions with other molecules.

科学研究应用

微波辅助合成

一项研究提出了一种微波辅助、一锅合成技术,涉及与 5-氨基-6-甲基-1,2,3,5-四氢-8-硫杂-5,7-二氮杂-环戊[a]茚-4-酮相关的化合物。该方法包括多步分子内转化,证明了该化合物在高效合成过程中的效用 (Cole, Kultgen, & Henderson, 2009)。

微生物活性

另一项研究探讨了与 5-氨基-6-甲基-1,2,3,5-四氢-8-硫杂-5,7-二氮杂-环戊[a]茚-4-酮类似的化合物的衍生物的微生物活性。它强调了这些化合物对各种微生物的显着活性,表明在微生物学和药物研究中具有潜在应用 (Daci-Ajvazi, Govori, & Omeragiq, 2011)。

构象受限色氨酸衍生物

已经进行了构象受限色氨酸衍生物的研究,其中包括与 5-氨基-6-甲基-1,2,3,5-四氢-8-硫杂-5,7-二氮杂-环戊[a]茚-4-酮相关的结构。这些衍生物被设计用于肽和类肽构象阐明研究,强调了该化合物在生物化学和药物化学研究中的作用 (Horwell, Nichols, Ratcliffe, & Roberts, 1994)。

环加成反应

该化合物在环加成反应中的效用也被强调,展示了其在创建多样杂环结构中的潜力。这表明在合成化学中具有应用,特别是在复杂有机化合物的合成中 (Hoff & Blok, 1975)。

抗肿瘤和抗病毒活性

一些研究集中在相关化合物的抗肿瘤和抗病毒活性上,表明 5-氨基-6-甲基-1,2,3,5-四氢-8-硫杂-5,7-二氮杂-环戊[a]茚-4-酮可以在开发新的治疗剂中发挥作用。这些研究强调了该化合物在药物发现和开发中的潜力,尤其是在肿瘤学和病毒学方面 (Wang 等人,1997),(Attaby, Elghandour, Ali, & Ibrahem, 2006)。

属性

IUPAC Name |

11-amino-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-5-12-9-8(10(14)13(5)11)6-3-2-4-7(6)15-9/h2-4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLFRWQJBROIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCC3)C(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177258 | |

| Record name | 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24829820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Amino-6-methyl-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one | |

CAS RN |

22721-36-4 | |

| Record name | 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022721364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Cyclopenta(4,5)thieno(2,3-d)pyrimidin-4-one, 3,5,6,7-tetrahydro-3-amino-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

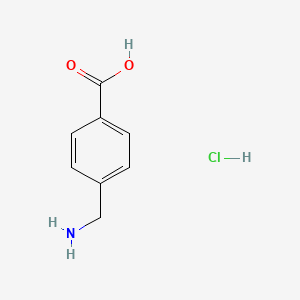

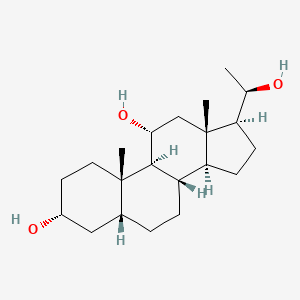

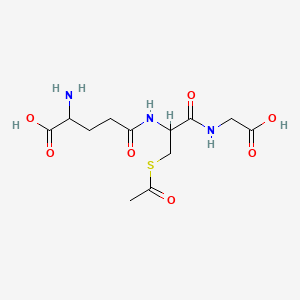

![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)